molecular formula C14H20N4O3S B5683699 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5683699
M. Wt: 324.40 g/mol
InChI Key: YNWNEFWGPFAXLL-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving a thiosemicarbazide derivative and an appropriate carboxylic acid or ester.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidinone and thiadiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiadiazole nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of novel polymers or materials with specific electronic or mechanical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the transcription or translation of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-9(2)8-11-16-17-14(22-11)15-10(19)4-3-7-18-12(20)5-6-13(18)21/h9H,3-8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWNEFWGPFAXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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